molecular formula C6H11FO2 B2733038 4-Fluoro-3,3-dimethylbutanoic acid CAS No. 1558137-05-5

4-Fluoro-3,3-dimethylbutanoic acid

Cat. No.: B2733038
CAS No.: 1558137-05-5
M. Wt: 134.15
InChI Key: HUULOKIVUXOTCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3,3-dimethylbutanoic acid is a synthetic cannabinoid metabolite . It is a metabolite of 4-fluoro MDMB-BUTINACA .


Molecular Structure Analysis

The molecular formula of this compound is C18H23N3O5 . The InChI code is InChI=1S/C18H23N3O5/c1-18(2,3)15(17(25)26)19-16(24)14-11-7-4-5-8-12(11)21(20-14)10-6-9-13(22)23/h4-5,7-8,15H,6,9-10H2,1-3H3,(H,19,24)(H,22,23)(H,25,26)/t15-/m1/s1 .

Mechanism of Action

4-Fluoro-3,3-dimethylbutanoic acid is a synthetic cannabinoid that elicits cannabinoid psychoactive effects . It binds to the cannabinoid receptors of the endocannabinoid system, thereby inducing euphoric and psychogenic effects .

Safety and Hazards

The safety data sheet for 4-Fluoro-3,3-dimethylbutanoic acid suggests that personal protective equipment/face protection should be worn, adequate ventilation should be ensured, and contact with eyes, skin, or clothing should be avoided .

Relevant Papers The papers analyzed for this response include "Diagnosing intake and rationalizing toxicities associated with 5F-MDMB-PINACA and 4F-MDMB-BINACA abuse" and "Monitoring metabolism of synthetic cannabinoid 4F-MDMB-BINACA via high-resolution mass spectrometry assessed in cultured hepatoma cell line, fungus, liver microsomes and confirmed using urine samples" .

Properties

IUPAC Name

4-fluoro-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO2/c1-6(2,4-7)3-5(8)9/h3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUULOKIVUXOTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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